4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde
Description
Properties
Molecular Formula |
C10H9Br2FO2 |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
4,6-dibromo-2-fluoro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H9Br2FO2/c1-5(2)15-10-8(12)3-7(11)6(4-14)9(10)13/h3-5H,1-2H3 |
InChI Key |
QRHUOPZFSJRCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)C=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Isopropoxy Group Introduction via Alkylation
A common approach begins with 2-fluoro-3-hydroxybenzaldehyde as the starting material. The hydroxyl group is protected via alkylation with 2-bromopropane under basic conditions:
Procedure ():
- Reagents : 3-Fluorophenol, K₂CO₃, 2-bromopropane, acetonitrile.
- Conditions : Reflux at 80°C for 12 hours.
- Yield : ~85% for 1-fluoro-3-isopropoxybenzene .
Mechanism :
$$
\text{3-Fluorophenol} + \text{2-bromopropane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{1-fluoro-3-isopropoxybenzene} + \text{HBr}
$$
Regioselective Bromination
Bromination at the 4- and 6-positions is achieved using dibromohydantoin (DBH) or N-bromosuccinimide (NBS):
Procedure ():
- Reagents : 1-Fluoro-3-isopropoxybenzene, DBH, dichloromethane.
- Conditions : 10°C, 2 hours.
- Yield : ~81% for 1-bromo-2-fluoro-4-isopropoxybenzene .
Final Bromination at 6-Position
A second bromination step introduces the 6-bromo substituent:
Procedure ():
- Reagents : 2-Fluoro-4-isopropoxybenzaldehyde, NBS, AIBN, CCl₄.
- Conditions : 70°C, 6 hours.
- Yield : ~68% for 4,6-dibromo-2-fluoro-3-isopropoxybenzaldehyde .
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Melting Point | 92–94°C |
| Molecular Weight | 365.93 g/mol |
Alternative Pathways
Direct Bromination of Preformed Aldehyde
Starting with 2-fluoro-3-isopropoxybenzaldehyde , bromination with Br₂/FeBr₃ achieves simultaneous 4,6-dibromination:
- Yield : 60–65% ().
- Limitation : Over-bromination risks at elevated temperatures.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Alkylation + Bromination | High regioselectivity | Multi-step, costly reagents | 68% |
| Direct Bromination | Fewer steps | Low yield, side reactions | 60% |
| Vilsmeier-Haack | Works for electron-rich arenes | Harsh conditions, toxicity | 55% |
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzylamine or 4,6-dibromo-2-fluoro-3-isopropoxybenzylthiol.
Oxidation: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzoic acid.
Reduction: Formation of 4,6-dibromo-2-fluoro-3-isopropoxybenzyl alcohol.
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde with structurally related benzaldehyde derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Electrophilicity (Relative) | Steric Hindrance |
|---|---|---|---|---|---|
| 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde | Br, Br, F, OiPr | 346.02 | 120–122 (estimated) | High | Moderate |
| 4-Chloro-6-fluoro-3-methoxybenzaldehyde | Cl, F, OMe | 218.61 | 95–97 | Moderate | Low |
| 2,4-Difluoro-5-propoxybenzaldehyde | F, F, OPr | 214.18 | 80–82 | High | Low |
| 3-Bromo-5-ethoxy-2-fluorobenzaldehyde | Br, F, OEt | 261.48 | 105–107 | Moderate | Moderate |
Key Observations :
- Halogen Effects: Bromine substituents increase molecular weight and lipophilicity compared to chlorine or fluorine analogs. This enhances solubility in nonpolar solvents, critical for certain reaction environments.
- Electrophilicity : Fluorine’s electron-withdrawing effect amplifies the aldehyde’s electrophilicity, making it more reactive toward nucleophiles like diamines in benzimidazole synthesis.
Biological Activity
4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde is a halogenated organic compound with the molecular formula C10H9Br2FO2. It features two bromine atoms and one fluorine atom on a benzene ring, along with an isopropoxy substituent. This unique structure suggests potential biological activity that merits investigation.
The compound's synthesis can be carried out through various methods, including reactions with potassium permanganate for oxidation and sodium borohydride for reduction. Its structural features position it as a valuable intermediate in organic synthesis, which can influence its biological properties by affecting its reactivity and interaction with biological targets .
Biological Activity Overview
Research into the biological activity of halogenated compounds has shown that the presence of halogens can significantly alter pharmacological profiles. The specific arrangement of bromine and fluorine in 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde enhances its electronic properties, potentially leading to diverse biological effects.
Anticancer Potential
Studies on structurally related compounds indicate potential anticancer activities. For example, some brominated benzaldehydes have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The introduction of fluorine may further enhance these effects by improving membrane permeability and metabolic stability .
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated compounds:
- Antioxidant Activity : Research indicates that fluorinated compounds often exhibit enhanced antioxidant properties. For example, studies on polyfluoroalkyl-containing compounds have shown significant antioxidant activity in vitro, suggesting that 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde could offer similar benefits .
- Enzyme Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit key enzymes involved in disease processes. For instance, some fluorinated benzaldehydes were found to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases .
- Analgesic Effects : A class of compounds related to 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde has demonstrated analgesic properties in animal models. The mechanism of action often involves modulation of pain pathways through receptor interactions .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,6-Dibromo-2-fluoro-3-isopropoxybenzaldehyde | Two bromines, one fluorine, isopropoxy group | Potential antimicrobial and anticancer activity |
| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | Methoxy instead of isopropoxy | Antimicrobial effects against E. coli |
| 6-Bromo-2-fluoro-3-isopropoxybenzoic acid | Carboxylic acid group | Anticancer activity through apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
